Cas no 2229167-34-2 (3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine)

3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine structure
2229167-34-2 structure
商品名:3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
CAS番号:2229167-34-2
MF:C10H12ClF2NO
メガワット:235.658188819885
CID:5924089
PubChem ID:165882699

3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
    • 2229167-34-2
    • EN300-1941291
    • インチ: 1S/C10H12ClF2NO/c1-15-9-3-2-8(11)4-7(9)5-10(12,13)6-14/h2-4H,5-6,14H2,1H3
    • InChIKey: YGAGUCSTYOOKBW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)CC(CN)(F)F)OC

計算された属性

  • せいみつぶんしりょう: 235.0575480g/mol
  • どういたいしつりょう: 235.0575480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 35.2Ų

3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1941291-2.5g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
2.5g
$2688.0 2023-09-17
Enamine
EN300-1941291-5.0g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
5g
$3977.0 2023-05-26
Enamine
EN300-1941291-10g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
10g
$5897.0 2023-09-17
Enamine
EN300-1941291-10.0g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
10g
$5897.0 2023-05-26
Enamine
EN300-1941291-0.05g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
0.05g
$1152.0 2023-09-17
Enamine
EN300-1941291-0.5g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
0.5g
$1316.0 2023-09-17
Enamine
EN300-1941291-1.0g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
1g
$1371.0 2023-05-26
Enamine
EN300-1941291-0.1g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
0.1g
$1207.0 2023-09-17
Enamine
EN300-1941291-0.25g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
0.25g
$1262.0 2023-09-17
Enamine
EN300-1941291-1g
3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine
2229167-34-2
1g
$1371.0 2023-09-17

3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine 関連文献

3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amineに関する追加情報

Introduction to 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine (CAS No. 2229167-34-2)

3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development due to its unique structural and chemical properties. This compound, identified by the CAS number 2229167-34-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of both chloro and methoxy substituents on the aromatic ring, coupled with the fluorinated aliphatic side chain, contributes to its distinctive reactivity and potential therapeutic applications.

The molecular structure of 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine consists of a phenyl ring substituted at the 5-position with a chlorine atom and at the 2-position with a methoxy group. The 2,2-difluoropropan-1-amine moiety introduces fluorine atoms into the molecule, which are well-known for their ability to enhance metabolic stability and binding affinity in drug candidates. This combination of functional groups makes the compound an intriguing candidate for further exploration in drug design.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the biological activity of 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine with greater accuracy. Studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The fluorine atoms in the molecule are particularly noteworthy, as they can modulate the electronic properties of the molecule, influencing its interactions with biological targets.

In vitro studies have begun to uncover the potential pharmacological properties of 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine. Initial experiments indicate that this compound exhibits moderate affinity for certain enzyme families, suggesting its possible use in developing treatments for inflammatory diseases or neurological disorders. The chloro and methoxy substituents on the aromatic ring are known to enhance lipophilicity, which is often a desirable trait in drug candidates as it can improve membrane permeability and oral bioavailability.

The synthesis of 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to construct the key functional groups efficiently. These advancements have not only improved yield but also reduced the environmental impact of its synthesis.

One of the most exciting aspects of 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine is its potential as a scaffold for drug discovery. By modifying various parts of its structure, researchers can generate libraries of derivatives with tailored biological activities. This flexibility makes it an ideal candidate for high-throughput screening campaigns aimed at identifying novel therapeutic agents. The compound’s unique combination of substituents provides a rich chemical space for exploration.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. In 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine, the presence of two fluorine atoms at the alpha position relative to the amine group enhances its metabolic stability and binding interactions. This has led to increased interest in fluorinated amine derivatives as potential drug candidates.

As research continues, the applications of 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine are likely to expand beyond initial hypotheses. Collaborative efforts between academic institutions and pharmaceutical companies are essential to fully realize its potential. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design platforms, scientists can accelerate the discovery process and bring new treatments to patients more quickly.

The regulatory landscape for novel compounds like 3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine is also evolving. Regulatory agencies are increasingly recognizing the importance of advanced chemical synthesis techniques and are adopting more flexible guidelines for evaluating new drug candidates. This shift has created a more favorable environment for innovative research and development.

In conclusion,3-(5-chloro-2-methoxyphenyl)-2,2-difluoropropan-1-amine (CAS No. 2229167-34-2) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutic agents. As research progresses,this compound is poised to play a significant role in addressing unmet medical needs across various therapeutic areas.

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